![molecular formula C21H19F2N3O2 B2423367 (3-((4-fluorophenoxy)methyl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2034498-71-8](/img/structure/B2423367.png)
(3-((4-fluorophenoxy)methyl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((4-fluorophenoxy)methyl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C21H19F2N3O2 and its molecular weight is 383.399. The purity is usually 95%.
BenchChem offers high-quality (3-((4-fluorophenoxy)methyl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((4-fluorophenoxy)methyl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds featuring similar structural elements, such as fluorophenyl groups and pyrazole moieties, have been investigated for their antimicrobial and antifungal activities. For instance, novel fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles were synthesized and evaluated for their antibacterial activity against several bacterial strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis, as well as antifungal activity against Candida albicans. These studies demonstrate the potential of fluorine-substituted compounds in addressing microbial resistance and the development of new antimicrobial agents (Gadakh et al., 2010).
Synthesis Methodologies
Research on the synthesis of related compounds often focuses on creating novel derivatives with potential biological activities. Highly regioselective synthesis methods using a 1,3-dipolar cycloaddition approach have been reported for the synthesis of 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives. These methodologies highlight the versatility of pyrazole-based compounds in chemical synthesis and their potential utility in medicinal chemistry (Alizadeh, Moafi, & Zhu, 2015).
properties
IUPAC Name |
[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O2/c1-25-20(10-19(24-25)15-2-4-16(22)5-3-15)21(27)26-11-14(12-26)13-28-18-8-6-17(23)7-9-18/h2-10,14H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFHRHNYUNENIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CC(C3)COC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.